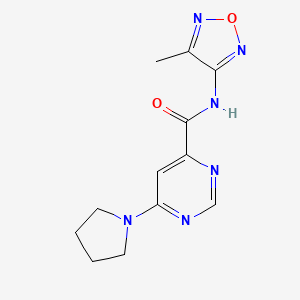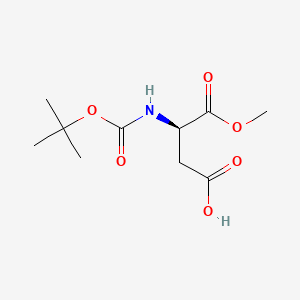![molecular formula C12H13N5O2 B2603692 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one CAS No. 2034544-48-2](/img/structure/B2603692.png)
2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core linked to a tetrahydropyrazolo[1,5-a]pyrazine moiety, which contributes to its distinctive chemical properties and reactivity.
Wirkmechanismus
Target of Action
The primary target of the compound 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to changes in its conformation and subsequently inhibiting the virus’s ability to replicate .
Biochemical Pathways
The compound affects the HBV replication pathway by interacting with the HBV core protein . This interaction disrupts the normal function of the core protein, leading to a decrease in the production of new virus particles . The downstream effects include a reduction in the viral load and potentially the alleviation of HBV-induced symptoms .
Pharmacokinetics
It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of HBV replication and a reduction in the viral load . This can potentially lead to the alleviation of symptoms in individuals infected with HBV .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:
-
Formation of the Tetrahydropyrazolo[1,5-a]pyrazine Ring
Starting Materials: The synthesis begins with the preparation of the tetrahydropyrazolo[1,5-a]pyrazine ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Reaction Conditions: The cyclization reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, at elevated temperatures (around 80-100°C).
-
Attachment of the Pyridazinone Core
Intermediate Formation: The intermediate tetrahydropyrazolo[1,5-a]pyrazine is then reacted with a suitable pyridazinone precursor. This step often involves nucleophilic substitution reactions.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with the addition of a base such as potassium carbonate (K₂CO₃) to facilitate the substitution.
-
Final Coupling and Purification
Coupling Reaction: The final coupling of the intermediate with a methyl group is achieved through methylation reactions using methyl iodide (CH₃I) or similar reagents.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reagent addition) ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate: Shares the tetrahydropyrazolo[1,5-a]pyrazine core but differs in the functional groups attached.
6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one: Lacks the methyl group at the 2-position, affecting its reactivity and biological activity.
Uniqueness
2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
6-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-15-11(18)3-2-10(14-15)12(19)16-6-7-17-9(8-16)4-5-13-17/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGOWFXIVCHAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2603619.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2603620.png)
![1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2603623.png)

![1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2603625.png)

![ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2603627.png)
![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2603630.png)
![2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile](/img/structure/B2603632.png)
